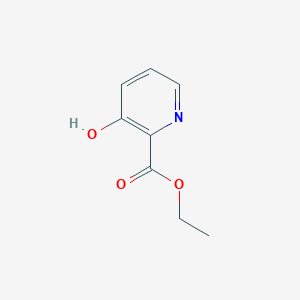

Ethyl 3-hydroxypicolinate

Description

The exact mass of the compound Ethyl 3-hydroxypicolinate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 3-hydroxypicolinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-hydroxypicolinate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-hydroxypyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-2-12-8(11)7-6(10)4-3-5-9-7/h3-5,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNYREQBXDUEBDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60567927 | |

| Record name | Ethyl 3-hydroxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60567927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73406-50-5 | |

| Record name | Ethyl 3-hydroxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60567927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 73406-50-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of Ethyl 3-hydroxypicolinate from 3-hydroxypicolinic acid

Executive Summary

Target Analyte: Ethyl 3-hydroxypicolinate (CAS: N/A for specific ethyl ester common usage, derivative of 3-HPA CAS: 874-24-8) Primary Precursor: 3-Hydroxypicolinic Acid (3-HPA) Reaction Class: Acid-Catalyzed Fischer Esterification (Thionyl Chloride Mediated)[1]

This guide details the high-fidelity synthesis of Ethyl 3-hydroxypicolinate. While often trivialized as a simple esterification, the synthesis is complicated by the zwitterionic nature of the starting material (3-HPA) and the amphoteric character of the product (containing both a basic pyridine nitrogen and an acidic phenolic hydroxyl).

The protocol selected utilizes Thionyl Chloride (

Part 1: Strategic Analysis & Mechanism

The Solubility Challenge

3-Hydroxypicolinic acid exists primarily as a zwitterion in the solid state (protonated nitrogen, deprotonated carboxylate). This lattice energy results in poor solubility in non-polar solvents and only moderate solubility in cold ethanol.

-

Implication: The reaction must begin as a suspension. As

is generated, the zwitterion is protonated to the hydrochloride salt, increasing solubility and allowing the reaction to proceed in the homogeneous phase.

Reaction Mechanism

The reaction does not proceed via a stable acid chloride intermediate due to the presence of the nucleophilic solvent (Ethanol) in vast excess. Instead,

Figure 1: Mechanistic pathway emphasizing the dual role of Thionyl Chloride.

Part 2: Detailed Experimental Protocol

Reagents & Equipment

| Reagent | Role | Stoichiometry | Critical Quality Attribute |

| 3-Hydroxypicolinic Acid | Substrate | 1.0 equiv | Dry, free of inorganic salts.[1] |

| Thionyl Chloride ( | Reagent | 2.5 - 3.0 equiv | Freshly distilled or high purity.[1] Yellow/Orange color indicates decomposition. |

| Absolute Ethanol | Solvent/Reactant | 0.5 M conc.[1] | Anhydrous (≤0.1% water).[1] |

| Dichloromethane (DCM) | Extraction | N/A | HPLC Grade.[1] |

| Sat. | Neutralization | N/A | Use cautiously (see Workup).[1] |

Step-by-Step Methodology

Step 1: Preparation of Anhydrous HCl/EtOH (Exothermic)

-

Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and an addition funnel.

-

Charge the RBF with Absolute Ethanol (50 mL for 5g scale).

-

Cool the ethanol to 0°C in an ice/water bath.

-

Add Thionyl Chloride (2.5 equiv) dropwise via the addition funnel over 20 minutes.

-

Technical Note: This reaction is highly exothermic and releases

and

-

Step 2: Reaction Initiation

-

Remove the addition funnel.

-

Add solid 3-Hydroxypicolinic Acid (1.0 equiv) to the cold solution in one portion.

-

The solid will likely not dissolve immediately.

-

Attach a reflux condenser with a drying tube (

or Drierite).

Step 3: Reflux & Conversion

-

Heat the mixture to reflux (approx. 80°C oil bath).

-

Maintain reflux for 4 to 6 hours .

-

Observation: The suspension should clear to a transparent (often yellow/orange) solution within the first hour as the hydrochloride salt forms and esterification proceeds.

-

PAT (Process Analytical Technology): Monitor by TLC (50% EtOAc/Hexane). The starting material (acid) will stay at the baseline; the ester will move to

.

Step 4: Isolation & Workup (The Critical Phase)

The workup is the most common point of failure due to the amphoteric nature of the product.

-

Concentration: Evaporate the ethanol and excess

in vacuo (Rotovap) to dryness.-

Result: A gummy or crystalline yellow solid (the Hydrochloride salt of the ester).

-

-

Partition: Resuspend the residue in Dichloromethane (DCM) (50 mL).

-

Neutralization (Crucial):

-

Add Saturated

slowly with vigorous stirring. -

STOP adding base when the aqueous layer pH reaches 7.0 - 7.5 .

-

Warning: Do not go to pH > 9. The 3-hydroxyl group (phenol-like) can deprotonate (

), forming a water-soluble phenolate, causing massive yield loss to the aqueous phase.

-

-

Extraction: Separate the layers. Extract the aqueous layer 2x with DCM.

-

Drying: Combine organic layers, dry over anhydrous

, and filter. -

Final Concentration: Remove solvent in vacuo.

Figure 2: Workup logic flow emphasizing pH control to prevent yield loss.

Part 3: Validation & Properties

Physical Data Table

| Property | Value (Expected) | Notes |

| Appearance | Off-white to yellow solid | Low melting point solid or oil depending on purity.[1] |

| Molecular Weight | 167.16 g/mol | Formula: |

| Solubility | Soluble in DCM, EtOAc, MeOH.[1] | Sparingly soluble in water (as free base).[1] |

NMR Characterization (Representative)

Note: Shifts are predicted based on the picolinate core and typical substitution effects.

-

NMR (400 MHz,

- 10.50 (s, 1H, -OH) – Often broadened or exchanged.

-

8.25 (dd, 1H, H-6,

- 7.35 (dd, 1H, H-4)

- 7.28 (dd, 1H, H-5)

-

4.48 (q,

-

1.45 (t,

Troubleshooting Guide

-

Low Yield:

-

Cause: Hydrolysis during workup or loss to aqueous phase.

-

Fix: Ensure the organic extraction is exhaustive (3x). Check aqueous pH. If pH > 8, acidify slightly with dilute acetic acid and re-extract.

-

-

Product is an Oil/Sticky:

-

Cause: Residual solvent or trace 3-HPA.[1]

-

Fix: Recrystallize from minimal hot hexane/ethyl acetate or perform a silica plug filtration (eluent: 30% EtOAc/Hexane).

-

-

Dark Color:

-

Cause: Oxidation of the phenol or pyridine ring traces.

-

Fix: Treat the organic layer with activated charcoal before drying.

-

Part 4: Safety & Handling

-

Thionyl Chloride: Reacts violently with water. Causes severe skin burns and eye damage. Releases toxic gas (

, -

3-Hydroxypicolinic Acid: Irritant.[1] Avoid inhalation of dust.

-

Waste Disposal: Quench excess thionyl chloride/reaction mixtures by slowly adding to a large volume of ice water containing sodium bicarbonate.

References

-

Fischer Esterification Mechanism: Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link][2]

-

Thionyl Chloride Protocols: Organic Syntheses. General procedures for acid chloride formation and esterification. [Link] (General Reference for standard transformations).

-

3-Hydroxypicolinic Acid Properties: PubChem. 3-Hydroxypicolinic Acid Compound Summary. [Link][1][3]

- Reaction Workups: University of Rochester / Not Voodoo. Workup Procedures for Zwitterions and Amphoteric Compounds.

Sources

An In-Depth Technical Guide to the Synthesis of Ethyl 3-Hydroxypicolinate

Introduction

Ethyl 3-hydroxypicolinate is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its structural motif is a key building block in the synthesis of various biologically active molecules. This guide provides a comprehensive overview of the primary synthetic pathways to ethyl 3-hydroxypicolinate, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Profile of Ethyl 3-Hydroxypicolinate

-

IUPAC Name: Ethyl 3-hydroxypyridine-2-carboxylate

-

Synonyms: Ethyl 3-hydroxy-2-pyridinecarboxylate

-

CAS Number: 73406-50-5[1]

-

Molecular Formula: C₈H₉NO₃[1]

-

Molecular Weight: 167.16 g/mol

-

Appearance: Typically a light yellow solid

Significance and Applications in Research and Drug Development

The pyridine ring is a common scaffold in many pharmaceuticals due to its ability to form hydrogen bonds and participate in various biological interactions. The presence of both a hydroxyl and an ethyl ester group on the picolinate backbone makes ethyl 3-hydroxypicolinate a versatile intermediate for further chemical modifications. It is a precursor in the synthesis of more complex molecules, including potential therapeutic agents and ligands for metal complexes used in catalysis.

Core Synthesis Strategy: Esterification of 3-Hydroxypicolinic Acid

The most direct and common method for the synthesis of ethyl 3-hydroxypicolinate is the esterification of its corresponding carboxylic acid, 3-hydroxypicolinic acid.

The Fischer-Speier Esterification: Mechanism and Principles

Fischer-Speier esterification is a classic and widely used method for the formation of esters from carboxylic acids and alcohols in the presence of an acid catalyst.[2][3] The reaction is an equilibrium process, and to achieve high yields, the equilibrium is typically shifted towards the product side by using an excess of the alcohol or by removing water as it is formed.[3][4]

The mechanism involves the following key steps:[2]

-

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic attack by the alcohol: The alcohol acts as a nucleophile and attacks the activated carbonyl carbon.

-

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of water: A molecule of water is eliminated, forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

General Experimental Protocol for Fischer-Speier Esterification

A general procedure for the synthesis of ethyl 3-hydroxypicolinate from 3-hydroxypicolinic acid involves refluxing the acid in ethanol with a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid.[3][4]

General Steps:

-

To a round-bottom flask, add 3-hydroxypicolinic acid and an excess of absolute ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess ethanol under reduced pressure.

-

The residue is then neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude ethyl 3-hydroxypicolinate, which can be further purified by column chromatography or recrystallization.

Alternative Esterification Methods

While Fischer-Speier esterification is common, other methods can be employed, especially for sensitive substrates or to avoid the use of strong acids. These include the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.[5][6]

Visualization: Fischer-Speier Esterification Mechanism

Caption: Mechanism of Fischer-Speier Esterification.

Synthesis Pathways to the Precursor: 3-Hydroxypicolinic Acid

The availability of 3-hydroxypicolinic acid is crucial for the final esterification step. Several synthetic routes to this key precursor have been developed.

Pathway A: From 2-Aminopyridine Derivatives

This pathway involves the conversion of a readily available aminopyridine derivative to the desired hydroxypicolinic acid.

3.1.1. Step 1: Synthesis of 2-Amino-3-hydroxypyridine

One approach starts with the synthesis of 2-amino-3-hydroxypyridine from furfural. The process involves a ring-opening reaction of furfural with chlorine or bromine, followed by cyclization and subsequent hydrolysis.[3][7]

3.1.2. Step 2: Sandmeyer Reaction to introduce the carboxylic group

The Sandmeyer reaction is a versatile method for the substitution of an aromatic amino group via a diazonium salt intermediate.[1][8][9] In this context, the amino group of 2-amino-3-hydroxypyridine can be converted to a nitrile (-CN) group using a diazonium salt intermediate and a copper(I) cyanide catalyst.[8] Subsequent hydrolysis of the nitrile yields the carboxylic acid.

3.1.3. Rationale and Mechanistic Insights

The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[8] The diazonium salt, formed by treating the primary aromatic amine with nitrous acid, is a good leaving group (N₂ gas). The copper(I) catalyst facilitates the single-electron transfer to the diazonium salt, generating an aryl radical which then reacts with the nucleophile.

3.1.4. Visualization: Sandmeyer Reaction Pathway

Caption: Sandmeyer reaction for 3-hydroxypicolinic acid synthesis.

Pathway B: From 2-Chloronicotinic Acid Derivatives

An alternative route starts from 2-chloronicotinic acid, which can be synthesized from various starting materials.[10][11][12]

3.2.1. Synthesis of 2-Chloronicotinic Acid

One method for the synthesis of 2-chloronicotinic acid involves the cyclization of precursors derived from acetaldehyde, sodium methylate, and methyl formate, followed by chlorination and hydrolysis.[10]

3.2.2. Nucleophilic Aromatic Substitution to introduce the hydroxyl group

The chloro-substituent at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution. By reacting 2-chloronicotinic acid with a strong base, such as sodium hydroxide, at elevated temperatures, the chloro group can be displaced by a hydroxyl group to yield 3-hydroxypicolinic acid.

3.2.3. Rationale and Key Experimental Considerations

The pyridine ring is electron-deficient, which facilitates nucleophilic aromatic substitution, particularly at the α- and γ-positions. The reaction conditions, such as temperature and the concentration of the base, are critical for achieving a good yield and minimizing side reactions.

3.2.4. Visualization: Nucleophilic Aromatic Substitution Pathway

Caption: Synthesis via nucleophilic aromatic substitution.

Pathway C: Biosynthesis of 3-Hydroxypicolinic Acid

A greener and more sustainable approach to 3-hydroxypicolinic acid is through biosynthesis.

3.3.1. In-vitro enzymatic synthesis from L-lysine

Recent research has shown that 3-hydroxypicolinic acid can be synthesized in vitro from L-lysine. This biosynthetic pathway requires three key enzymes: an L-lysine 2-aminotransferase, a two-component monooxygenase, and a FAD-dependent dehydrogenase.

3.3.2. Advantages and limitations of the biosynthetic route

The main advantages of this route are its environmental friendliness, high specificity, and the use of renewable starting materials. However, challenges remain in terms of enzyme stability, reaction kinetics, and scalability for industrial production.

3.3.3. Visualization: Biosynthetic Pathway

Caption: Enzymatic synthesis of 3-hydroxypicolinic acid.

Comparative Analysis of Synthesis Pathways

| Pathway | Starting Material(s) | Number of Steps (to Ethyl Ester) | Typical Yields | Key Reagents/Conditions |

| Esterification | 3-Hydroxypicolinic Acid, Ethanol | 1 | High | Acid catalyst (e.g., H₂SO₄), Reflux |

| Pathway A | 2-Aminopyridine derivative | 3+ | Moderate | NaNO₂, CuCN, Acid/Base hydrolysis |

| Pathway B | 2-Chloronicotinic Acid | 2+ | Moderate to High | Strong base (e.g., NaOH), High temperature |

| Pathway C | L-Lysine | 2 (Enzymatic + Esterification) | Variable | Specific enzymes, Bioreactor conditions |

Detailed Experimental Protocols

Protocol 1: Esterification of 3-Hydroxypicolinic Acid (Fischer-Speier)

Materials:

-

3-Hydroxypicolinic acid (1.0 eq)

-

Absolute Ethanol (excess, as solvent)

-

Concentrated Sulfuric Acid (catalytic amount)

-

Saturated Sodium Bicarbonate solution

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate

Procedure:

-

In a flame-dried round-bottom flask equipped with a reflux condenser, suspend 3-hydroxypicolinic acid in absolute ethanol.

-

With stirring, slowly add concentrated sulfuric acid to the suspension.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates completion of the reaction.

-

Allow the mixture to cool to room temperature and concentrate under reduced pressure to remove most of the ethanol.

-

Carefully neutralize the residue with saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure ethyl 3-hydroxypicolinate.

Protocol 2: Synthesis of 3-Hydroxypicolinic Acid via Sandmeyer Reaction (Representative)

Materials:

-

2-Amino-3-hydroxypyridine (1.0 eq)

-

Sodium Nitrite (1.1 eq)

-

Hydrochloric Acid

-

Copper(I) Cyanide (1.2 eq)

-

Sodium Hydroxide

Procedure:

Part A: Diazotization

-

Dissolve 2-amino-3-hydroxypyridine in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture at this temperature for 30 minutes to ensure complete formation of the diazonium salt.

Part B: Cyanation

-

In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium cyanide.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

Part C: Hydrolysis

-

Cool the reaction mixture and make it strongly basic with sodium hydroxide.

-

Heat the mixture to reflux to hydrolyze the nitrile to the carboxylic acid.

-

Cool the solution and acidify with hydrochloric acid to precipitate the 3-hydroxypicolinic acid.

-

Filter the solid, wash with cold water, and dry to obtain the product.

Conclusion and Future Outlook

The synthesis of ethyl 3-hydroxypicolinate is most efficiently achieved through the direct esterification of 3-hydroxypicolinic acid. The choice of the synthetic route to the precursor acid depends on the availability of starting materials, scalability, and environmental considerations. While traditional chemical syntheses from pyridine derivatives remain the mainstay, the development of biosynthetic routes offers a promising avenue for a more sustainable production of this valuable building block. Future research will likely focus on optimizing existing protocols to improve yields and reduce environmental impact, as well as exploring novel catalytic systems for both the synthesis of the picolinic acid core and its subsequent esterification.

References

- Organic Syntheses Procedure. (n.d.). ethyl 3,3-diethoxypropanoate.

- CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents. (n.d.).

- PrepChem.com. (n.d.). Synthesis of 3-ethyl-8-hydroxyquinoline.

- Method for preparing 2-chloronicotinic acid - Eureka | Patsnap. (n.d.).

- Yun, X., Zhang, Q., Lv, M., Deng, H., Deng, Z., & Yu, Y. (2021). In vitro reconstitution of the biosynthetic pathway of 3-hydroxypicolinic acid. Organic & Biomolecular Chemistry, 19(3), 530-533.

- Jouyeh, S., & Brückner, R. (2018). Methods for Hydroxamic Acid Synthesis. Molecules, 23(7), 1735.

- Krafft, M. E., & Pankowski, J. (1991). Synthesis of Puraquinonic Acid Ethyl Ester and Deliquinone via a Common Intermediate. The Journal of Organic Chemistry, 56(19), 5681-5684.

- Wikipedia. (n.d.). Fischer–Speier esterification.

- Wikipedia. (n.d.). 3-Hydroxypicolinic acid.

- US8404897B2 - Facile synthesis of 3-aminopicric acid - Google Patents. (n.d.).

- Chemguide. (n.d.). esterification - alcohols and carboxylic acids.

- CN103193705A - Synthesis method of 2-chloronicotinic acid and derivative thereof - Google Patents. (n.d.).

- ResearchGate. (n.d.). Reaction conditions and yield of 3 for the esterification using an alcohol.

- ResearchGate. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives.

- US20060205056A1 - Enzymatic method of making ethyl 3-hydroxy-3-phenylpropionate and their esters - Google Patents. (n.d.).

- Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.

- Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).

- ResearchGate. (n.d.). Synthesis of 2-chloronicotinic acid derivatives.

- Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.

- US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents. (n.d.).

- CN104016861A - Preparation method for synthesis of ethyl 3-ethoxypropionate - Google Patents. (n.d.).

- Lead Sciences. (n.d.). Ethyl 3-hydroxypicolinate.

- ChemicalBook. (n.d.). ethyl 3-hydroxypicolinate.

- GeeksforGeeks. (2023). Sandmeyer Reaction.

- Kumar, R., Chaudhary, P., Nimesh, S., Kumar, R., & Rathi, A. K. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19(3), 1-22.

Sources

- 1. Ethyl 3-hydroxypicolinate - Lead Sciences [lead-sciences.com]

- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ester synthesis by esterification [organic-chemistry.org]

- 7. US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents [patents.google.com]

- 8. Method for preparing 2-chloronicotinic acid - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN103193705A - Synthesis method of 2-chloronicotinic acid and derivative thereof - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. In vitro reconstitution of the biosynthetic pathway of 3-hydroxypicolinic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Ethyl 3-hydroxypicolinate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-hydroxypicolinate, a substituted pyridine derivative, has emerged as a valuable and versatile building block in medicinal chemistry and agrochemical research. Its unique structural features, comprising a pyridine ring, a hydroxyl group, and an ethyl ester moiety, offer multiple reaction sites for chemical modification, making it an attractive starting material for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and applications of Ethyl 3-hydroxypicolinate, with a particular focus on its role in the development of novel therapeutics.

Historical Context and Discovery

The evolution of 3-hydroxypyridine derivatives in medicinal chemistry has been significant, with this scaffold being recognized for its presence in compounds exhibiting a wide range of biological activities.[1][2] These derivatives are structural analogs of compounds from the vitamin B6 group, which play crucial roles as physiological antioxidants.[1] While the broader class of 3-hydroxypyridines has been a subject of interest for some time, specific information regarding the first synthesis and the detailed historical development of Ethyl 3-hydroxypicolinate (CAS No: 73406-50-5) is not extensively documented in readily available literature. Its emergence is likely tied to the growing interest in pyridine-based scaffolds for drug discovery.

Physicochemical Properties

Ethyl 3-hydroxypicolinate is characterized by the following molecular and physical properties:

| Property | Value | Source |

| CAS Number | 73406-50-5 | [3] |

| Molecular Formula | C₈H₉NO₃ | [4] |

| Molecular Weight | 167.16 g/mol | [4] |

| Appearance | White to off-white solid | Commercially available data |

| Solubility | Soluble in common organic solvents such as acetone and dichloromethane | [5] |

Spectroscopic Data

Predicted Mass Spectrum Data (Adducts): [4]

| Adduct | m/z |

| [M+H]⁺ | 168.06552 |

| [M+Na]⁺ | 190.04746 |

| [M-H]⁻ | 166.05096 |

Synthesis of Ethyl 3-hydroxypicolinate

The most direct and common method for the synthesis of Ethyl 3-hydroxypicolinate is the Fischer esterification of its carboxylic acid precursor, 3-hydroxypicolinic acid.

Reaction Scheme: Fischer Esterification

Caption: Fischer esterification of 3-hydroxypicolinic acid with ethanol.

Causality in Experimental Choices

The Fischer esterification is an equilibrium-driven reaction. To favor the formation of the ester product, certain conditions are typically employed:

-

Excess Alcohol: Using ethanol as the solvent ensures it is present in a large excess, shifting the equilibrium towards the product side according to Le Chatelier's principle.[6]

-

Acid Catalyst: A strong acid, such as sulfuric acid (H₂SO₄), is used to protonate the carbonyl oxygen of the carboxylic acid.[6][7] This protonation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol. The acid is a true catalyst as it is regenerated at the end of the reaction cycle.[6]

-

Removal of Water: The formation of water as a byproduct means that its removal can also drive the reaction to completion. In some setups, a Dean-Stark apparatus can be used to sequester the water as it is formed.

Detailed Experimental Protocol: Fischer Esterification

The following is a representative, step-by-step protocol for the synthesis of Ethyl 3-hydroxypicolinate based on the principles of Fischer esterification.

Materials:

-

3-Hydroxypicolinic acid

-

Absolute Ethanol (EtOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-hydroxypicolinic acid in an excess of absolute ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[8]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate.

-

Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the excess acid. (Caution: CO₂ evolution).

-

Wash the organic layer with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, typically using a mixture of ethyl acetate and hexane as the eluent, to afford pure Ethyl 3-hydroxypicolinate.

-

Caption: General workflow for the synthesis of Ethyl 3-hydroxypicolinate.

Applications in Drug Discovery

Ethyl 3-hydroxypicolinate serves as a key intermediate in the synthesis of more complex molecules with therapeutic potential. Its utility is demonstrated in the development of agents for inflammatory diseases and oncology.

Intermediate in the Synthesis of Pirin Ligands

A notable application of Ethyl 3-hydroxypicolinate is as a starting material for the synthesis of benzofuran amides and their heteroaromatic analogues.[5] These compounds have been identified as ligands for Pirin, a protein implicated in various cellular processes, and show potential for the treatment of proliferative and inflammatory diseases, as well as hypoxia-related pathologies.[5]

The synthesis involves the alkylation of the hydroxyl group of Ethyl 3-hydroxypicolinate with ethyl bromoacetate, followed by further chemical transformations.[5]

Step-by-step methodology for the initial alkylation: [5]

-

A solution of Ethyl 3-hydroxypicolinate and ethyl bromoacetate in anhydrous acetone is prepared.

-

Anhydrous potassium carbonate (K₂CO₃) is added to the solution.

-

The mixture is stirred under reflux for 15 hours.

-

After cooling, the mixture is filtered, and the solvent is evaporated.

-

The residue is redissolved in dichloromethane (CH₂Cl₂), washed with water, and dried over anhydrous magnesium sulfate (MgSO₄).

-

The solvent is evaporated, and the product is purified by column chromatography.

The resulting compounds have been shown to up-regulate the expression of Early Growth Response 1 (EGR1), a tumor suppressor gene, and down-regulate the expression of Heat Shock Factor 1 (HSF1), a driver of oncogenesis.[5] Furthermore, they can block the PI3K-Akt-mTOR signaling pathway.[5]

Potential Role in Neurological Disorder Therapeutics

Derivatives of 3-hydroxypyridine are being investigated for their neuroprotective effects, particularly in the context of ischemic brain injury.[2][7][9] While direct evidence for Ethyl 3-hydroxypicolinate in a marketed drug for neurological disorders is not prominent, its structural motif is of significant interest in this therapeutic area.

Signaling Pathway Implicated in the Action of Ethyl 3-hydroxypicolinate Derivatives

The derivatives synthesized from Ethyl 3-hydroxypicolinate have been shown to modulate key signaling pathways involved in cancer and other proliferative diseases.[5]

Caption: Proposed signaling pathway modulation by derivatives of Ethyl 3-hydroxypicolinate.

Conclusion

Ethyl 3-hydroxypicolinate is a valuable heterocyclic building block with demonstrated utility in the synthesis of pharmacologically active compounds. While its own discovery and detailed history are not extensively documented, its role as a key intermediate is evident from the patent literature. The straightforward synthesis via Fischer esterification of 3-hydroxypicolinic acid makes it an accessible starting material for a variety of chemical transformations. Its application in the development of Pirin ligands for the treatment of cancer and inflammatory diseases highlights its importance in modern drug discovery. Further research into the synthesis and application of derivatives of Ethyl 3-hydroxypicolinate is likely to yield novel therapeutic agents for a range of diseases.

References

- WO2018229193A1 - Benzofuran amides and heteroaromatic analogues thereof for use in therapy - Google P

- US9353060B2 - Process for the preparation of 3-hydroxypicolinic acids - Google P

- CN101348475B - Novel method for synthesizing orlistat, intermediate compound and preparation thereof - Google P

-

171881-36-0,5-Bromo-2-(dimethylamino)benzaldehyde-AccelaChem|AccelaChemBio. (URL: [Link])

-

Synthetic process and intermediates - Justia Patents. (URL: [Link])

-

Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (URL: [Link])

-

Ethyl 3-hydroxybenzoate - the NIST WebBook. (URL: [Link])

-

Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate - ResearchGate. (URL: [Link])

-

Application Of Section 3(d) On The Intermediate Pharmaceutical Compounds - Patent - India. (URL: [Link])

-

Efficient Esterification of Carboxylic Acids with Alcohols by Hydrogen Peroxide as a Novel Condensing Agent†. (URL: [Link])

-

esterification - alcohols and carboxylic acids - Chemguide. (URL: [Link])

- US20140309437A1 - Process for the preparation of pharmaceutical intermediates - Google P

-

Experimental study of new derivatives of 3-hydroxypyridine as pharmacological agents for the correction of ischemic brain injury after intracerebral hemorrhage - Semantic Scholar. (URL: [Link])

- US9745268B2 - Processes and intermediates in the preparation of C5aR antagonists - Google P

-

Why sulfuric acid is used in esterification of alcohol and carboxylic acid anhydride? (URL: [Link])

- RU2319694C1 - Method for preparing derivatives of 3-hydroxypyridine - Google P

-

Ethyl 3-hydroxypicolinate (C8H9NO3) - PubChemLite. (URL: [Link])

-

Additive neuroprotective effect of 3-hydroxypyridine derivatives and human erythropoetin analogue on a hemorrhagic stroke model in rats - Kolesnichenko - Pharmacy & Pharmacology. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. Ethyl 3-(hydroxymethyl)picolinate|BLD Pharm [bldpharm.com]

- 3. 171881-36-0,5-Bromo-2-(dimethylamino)benzaldehyde-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. PubChemLite - Ethyl 3-hydroxypicolinate (C8H9NO3) [pubchemlite.lcsb.uni.lu]

- 5. WO2018229193A1 - Benzofuran amides and heteroaromatic analogues thereof for use in therapy - Google Patents [patents.google.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. US9353060B2 - Process for the preparation of 3-hydroxypicolinic acids - Google Patents [patents.google.com]

- 9. Synthesis, spectroscopic, chemical reactivity, topology analysis and molecular docking study of ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 3-hydroxypicolinate melting point and boiling point

Topic: Ethyl 3-hydroxypicolinate: Physicochemical Profile and Synthetic Applications Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

Ethyl 3-hydroxypicolinate (CAS: 73406-50-5) is a critical heterocyclic intermediate employed primarily in the synthesis of bioactive scaffolds for pharmaceutical development.[1] Structurally characterized by a pyridine ring substituted with a hydroxyl group at the C3 position and an ethyl ester at the C2 position, it serves as a versatile precursor for furo[3,2-b]pyridine derivatives—a privileged scaffold in kinase inhibitors (e.g., NIK inhibitors) and antivirals.

Unlike commodity chemicals with established pharmacopeial standards, Ethyl 3-hydroxypicolinate is often generated in situ or isolated as a crude oil during multi-step synthesis. This guide consolidates experimental data, validated synthesis protocols, and characterization metrics to support its application in medicinal chemistry.

Physicochemical Profile

The following data aggregates experimental observations from patent literature and chemical databases. Note that while often cited as a solid in predicted databases, experimental protocols consistently isolate the compound as a viscous oil or low-melting solid.

Table 1: Core Physicochemical Properties

| Property | Value / Description | Source |

| IUPAC Name | Ethyl 3-hydroxypyridine-2-carboxylate | [1] |

| CAS Registry | 73406-50-5 | [1][2] |

| Molecular Formula | C₈H₉NO₃ | [1] |

| Molecular Weight | 167.16 g/mol | [1] |

| Physical State | Colorless to light yellow liquid (Oil) | [2][3] |

| Melting Point | < 25°C (Liquid at ambient temp); often reported as a solid-liquid mixture if impure. | [3] |

| Boiling Point | Not routinely distilled.[1][2][3][4] Purified via Flash Column Chromatography (FCC). Predicted: ~280°C (760 mmHg). | [2] |

| Solubility | Soluble in Ethyl Acetate, Dichloromethane, Ethanol, DMSO. | [2] |

| pKa (Predicted) | ~6.5 (Pyridine N), ~8.5 (Hydroxyl) | [4] |

Technical Insight: The presence of the intramolecular hydrogen bond between the C3-hydroxyl and the C2-carbonyl oxygen stabilizes the molecule but also lowers the melting point compared to its para-isomers, resulting in its oily state at room temperature.

Synthesis & Purification Protocol

The following protocol is adapted from validated patent literature (US 2023/0416256 A1) for the scalable synthesis of Ethyl 3-hydroxypicolinate from 3-hydroxypicolinic acid via Fischer Esterification.

Reaction Logic

The synthesis utilizes a classic acid-catalyzed esterification.[1] Toluene is employed as a co-solvent to facilitate the azeotropic removal of water using a Dean-Stark trap, driving the equilibrium toward the ester product.

Step-by-Step Methodology

-

Reagent Setup:

-

Substrate: 3-Hydroxypicolinic acid (30.0 g, 216 mmol).

-

Solvent: Ethanol (360 mL, excess).

-

Catalyst: Concentrated Sulfuric Acid (H₂SO₄, 10.0 mL).

-

Azeotropic Agent: Toluene (100 mL).[5]

-

-

Reaction:

-

Charge a round-bottom flask with the substrate, ethanol, toluene, and sulfuric acid.

-

Heat the mixture to reflux (approx. 78°C) .

-

Maintain reflux for 48 hours . Note: Monitor via LC-MS or TLC for consumption of the acid starting material.[1]

-

-

Workup:

-

Cool the reaction mixture to room temperature (20–25°C).

-

Quench: Carefully add aqueous NaOH (0.92 mol in 150 mL water) to neutralize the acid catalyst.[5] Caution: Exothermic.[1]

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 200 mL).

-

Drying: Combine organic layers, dry over anhydrous Sodium Sulfate (Na₂SO₄), and filter.[5]

-

-

Purification:

Workflow Visualization

The following diagram illustrates the synthetic pathway and the downstream utility of Ethyl 3-hydroxypicolinate in generating bicyclic heteroaromatic scaffolds.

Figure 1: Synthetic pathway from 3-hydroxypicolinic acid to the ethyl ester and its subsequent application in heterocycle formation.[6]

Analytical Characterization

To validate the identity of the synthesized oil, compare experimental data against the following standard metrics.

Mass Spectrometry (ESI+):

¹H NMR (400 MHz, CDCl₃):

-

δ 10.65 (s, 1H, -OH) – Characteristic downfield shift due to H-bonding.

-

δ 8.28 (dd, 1H, Pyridine-H)

-

δ 7.35 (m, 2H, Pyridine-H)

Applications in Drug Discovery

1. Kinase Inhibitor Development: Ethyl 3-hydroxypicolinate is a requisite starting material for synthesizing NF-κB Inducing Kinase (NIK) inhibitors.[1] The ester group allows for facile cyclization with alpha-halo ketones to form furo[3,2-b]pyridine cores, a bioisostere of indole used to improve metabolic stability and solubility in drug candidates [2].

2. Chelation Therapy & Metalloenzyme Inhibition: The 3-hydroxy-2-carboxylate motif acts as a bidentate ligand.[1] Derivatives of this ester are explored as inhibitors for metalloenzymes (e.g., histone demethylases) where the oxygen atoms coordinate to the active site metal ion (Fe²⁺ or Zn²⁺).

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2724483, Ethyl 3-hydroxypicolinate. Retrieved January 30, 2026, from [Link]

-

Li, H., et al. (2023).[6] Small Molecule Inhibitors of NF-kB Inducing Kinase. U.S. Patent Application No. 2023/0416256 A1. Retrieved from

- Wach, J. Y., et al. (2018). Benzofuran amides and heteroaromatic analogues thereof for use in therapy. WO Patent No. 2018/229193 A1.

-

Royal Society of Chemistry. (2014). Supporting Information: Synthesis of Ethyl 3-hydroxypicolinate. Retrieved from [Link]

Sources

- 1. 874-24-8|3-Hydroxypicolinic acid|BLD Pharm [bldpharm.com]

- 2. 1809286-36-9|Ethyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate|BLD Pharm [bldpharm.com]

- 3. 4-AZABENZO[B]FURAN | CAS#:272-62-8 | Chemsrc [chemsrc.com]

- 4. researchgate.net [researchgate.net]

- 5. US20230416256A1 - SMALL MOLECULE INHIBITORS OF NF-kB INDUCING KINASE - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. ethyl 3-hydroxypicolinate | 73406-50-5 [amp.chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

Theoretical Properties of Ethyl 3-Hydroxypicolinate: A Technical Guide

Executive Summary

Ethyl 3-hydroxypicolinate (CAS 73406-50-5) is a specialized pyridine derivative serving as a critical pharmacophore in medicinal chemistry and a structural precursor in analytical spectroscopy. Unlike simple pyridine esters, this molecule exhibits unique theoretical properties governed by Resonance-Assisted Hydrogen Bonding (RAHB) . This intramolecular interaction locks the molecule into a planar conformation, significantly altering its lipophilicity, pKa, and metal-binding affinity compared to its isomers. This guide dissects the molecular architecture, electronic behaviors, and synthetic logic of Ethyl 3-hydroxypicolinate for high-precision research applications.

Molecular Architecture & Electronic Properties

The defining theoretical feature of Ethyl 3-hydroxypicolinate is the proximity of the hydroxyl group (C3 position) to the ethoxycarbonyl group (C2 position). This arrangement facilitates a dominant intramolecular hydrogen bond, creating a pseudo-ring system that dictates its reactivity.

Intramolecular Hydrogen Bonding (RAHB)

Theoretical calculations (DFT) and spectroscopic data indicate that the enol form is thermodynamically preferred over the keto-tautomer in non-polar environments. The hydroxyl proton forms a strong hydrogen bond with the carbonyl oxygen of the ester group, forming a stable 6-membered pseudo-ring.

-

Bond Length: The O-H...O=C distance is optimized for maximum orbital overlap, estimated at 1.7–1.9 Å.

-

Conformational Lock: This H-bond restricts rotation around the C2-C(carbonyl) bond, enforcing planarity. This planarity enhances

-conjugation across the pyridine ring and the ester, lowering the HOMO-LUMO gap.

Tautomerism & Proton Transfer

While 3-hydroxypyridines can exist as zwitterions or pyridones in aqueous media, the ethyl ester modification at C2 significantly reduces the basicity of the pyridine nitrogen. Consequently, the neutral 3-hydroxy-pyridine tautomer remains dominant.

Figure 1: Thermodynamic equilibrium favoring the intramolecularly hydrogen-bonded "Closed" conformer.

Physicochemical Profile

The following data aggregates theoretical predictions and experimental baselines.

| Property | Value / Description | Theoretical Basis |

| Formula | C | Pyridine core + Ethyl Ester + Hydroxyl |

| MW | 167.16 g/mol | Monoisotopic mass: 167.06 |

| CAS | 73406-50-5 | Unique identifier |

| LogP (Predicted) | 1.1 – 1.3 | Elevated vs. acid due to esterification and internal H-bond masking polarity.[1][2] |

| pKa (Pyridine N) | ~1.5 – 2.0 | Drastically lower than pyridine (5.2) due to ortho-ester EWG effect. |

| pKa (Phenolic OH) | ~8.5 – 9.0 | Stabilized by H-bond; deprotonation requires breaking the RAHB. |

| H-Bond Donors | 1 | The 3-OH group (often internally satisfied). |

| H-Bond Acceptors | 4 | Pyridine N, Ester O (carbonyl), Ester O (ether), Hydroxyl O. |

| Solubility | DMSO, MeOH, DCM | Lipophilic character dominates due to internal H-bonding. |

Synthetic Utility & Reactivity[3]

Synthesis from 3-Hydroxypicolinic Acid

The primary synthesis involves Fischer esterification. The mechanism is heavily influenced by the starting material's zwitterionic nature. Acid catalysis is required not just for activation but to protonate the zwitterion, making the carboxylic acid susceptible to nucleophilic attack by ethanol.

Protocol (Standardized):

-

Activation: Reflux 3-hydroxypicolinic acid in anhydrous ethanol with catalytic H

SO -

Mechanism: SOCl

generates the acyl chloride in situ (or activated complex), which is rapidly trapped by ethanol. -

Workup: Neutralization is critical. The product precipitates or is extracted into DCM.

Figure 2: Synthetic pathway via acid-catalyzed esterification.

Reactivity Profile

-

Hydrolysis: The ester is susceptible to base-catalyzed hydrolysis (saponification) to regenerate the parent acid (3-HPA).

-

Nucleophilic Substitution: The ester group can be displaced by amines to form 3-hydroxypicolinamides , a common scaffold in HIV integrase inhibitors.

-

Reduction: Reduction of the ester yields 3-hydroxy-2-(hydroxymethyl)pyridine , a pyridoxine (Vitamin B6) analog.

Coordination Chemistry (Chelation)

Ethyl 3-hydroxypicolinate acts as a versatile ligand. While picolinates are classic N,O-bidentate ligands, the 3-hydroxyl group introduces a "Hard" oxygen donor, potentially creating a tridentate pocket or influencing the bite angle.

Binding Modes:

-

Bidentate (Neutral): Coordination via Pyridine Nitrogen and Ester Carbonyl Oxygen.

-

Tridentate (Anionic): Upon deprotonation of the 3-OH, the molecule can bridge metal centers or form a tight N,O,O-chelate, stabilizing high-oxidation state metals (e.g., Fe(III), Cu(II)).

Figure 3: Primary bidentate coordination mode. The 3-OH group modulates the electronic density of the pyridine nitrogen.

References

-

PubChem. (2025).[2] Ethyl 3-hydroxypicolinate - Compound Summary. National Library of Medicine. [Link]

-

Royal Society of Chemistry. (2023). Biosynthesis and properties of 3-Hydroxypicolinic acid derivatives. RSC Advances. [Link]

-

Jankowska, J. et al. (2021).[3] Modern Theoretical Approaches to Modeling Excited-State Intramolecular Proton Transfer. Molecules. [Link]

-

Williams, R. (2022).[4] pKa Data Compilation for Pyridine Derivatives. Organic Chemistry Data. [Link]

Sources

The Strategic Utility of Ethyl 3-Hydroxypicolinate: A Technical Guide for Chemical Synthesis and Drug Discovery

Introduction: Unveiling a Versatile Pyridine Building Block

In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of chemical intermediates is paramount to the efficient construction of complex molecular architectures. Ethyl 3-hydroxypicolinate, a substituted pyridine derivative, has emerged as a highly valuable and versatile building block. Its unique arrangement of functional groups—a nucleophilic hydroxyl group, an electrophilic ester, and a coordinating pyridine ring—offers a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of Ethyl 3-hydroxypicolinate, from its synthesis and chemical properties to its strategic application as a key intermediate in the development of novel therapeutics, particularly in the realm of nicotinic acetylcholine receptor (nAChR) modulators. For researchers and drug development professionals, a thorough understanding of this intermediate's potential can unlock new avenues for innovation and accelerate the discovery of next-generation pharmaceuticals.

Physicochemical Properties and Spectroscopic Data

A comprehensive understanding of a chemical intermediate begins with its fundamental physical and spectroscopic characteristics. The following table summarizes the key properties of Ethyl 3-hydroxypicolinate.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₃ | N/A |

| Molecular Weight | 167.16 g/mol | N/A |

| CAS Number | 73406-50-5 | N/A |

| Appearance | Off-white to pale yellow solid | N/A |

| Melting Point | Not reported | N/A |

| Boiling Point | Not reported | N/A |

| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents | N/A |

Spectroscopic Analysis:

| Spectroscopic Technique | 3-Hydroxypicolinic Acid (Reference) | Ethyl 3-Hydroxypicolinate (Expected) |

| ¹H NMR | Aromatic protons (δ 7.0-8.5 ppm), Hydroxyl and Carboxylic acid protons (broad singlets) | Aromatic protons (δ 7.0-8.5 ppm), Hydroxyl proton (broad singlet), Ethyl group (quartet at ~δ 4.3 ppm and triplet at ~δ 1.3 ppm) |

| ¹³C NMR | Aromatic carbons (δ 120-160 ppm), Carboxylic carbon (δ ~170 ppm) | Aromatic carbons (δ 120-160 ppm), Ester carbonyl carbon (δ ~165-170 ppm), Ethyl group carbons (δ ~60 ppm and ~14 ppm) |

| IR Spectroscopy | Broad O-H stretch (acid, ~2500-3300 cm⁻¹), C=O stretch (acid, ~1700 cm⁻¹), Aromatic C=C and C=N stretches (~1400-1600 cm⁻¹) | O-H stretch (alcohol, ~3200-3600 cm⁻¹), C=O stretch (ester, ~1730 cm⁻¹), Aromatic C=C and C=N stretches (~1400-1600 cm⁻¹) |

| Mass Spectrometry | [M+H]⁺ = 140.03 | [M+H]⁺ = 168.06 |

Synthesis of Ethyl 3-Hydroxypicolinate: A Practical Approach

The most direct and common method for the preparation of Ethyl 3-hydroxypicolinate is the Fischer esterification of its corresponding carboxylic acid, 3-hydroxypicolinic acid. This acid-catalyzed reaction with ethanol is a robust and scalable method suitable for laboratory and pilot-plant production.[1]

Reaction Scheme:

Caption: General reaction scheme for the synthesis of Ethyl 3-hydroxypicolinate.

Detailed Experimental Protocol:

Materials:

-

3-Hydroxypicolinic acid (1.0 eq)

-

Anhydrous Ethanol (10-20 volumes)

-

Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1-0.2 eq)

-

Saturated Sodium Bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Ethyl Acetate

-

Hexanes

Equipment:

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a round-bottom flask charged with 3-hydroxypicolinic acid, add anhydrous ethanol. Stir the suspension at room temperature.

-

Acid Catalysis: Carefully add concentrated sulfuric acid dropwise to the stirred suspension. The addition is exothermic, and the flask may be cooled in an ice bath if necessary.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Quenching and Neutralization: Cool the reaction mixture to room temperature and slowly pour it into a beaker containing crushed ice. Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL for a small-scale reaction).

-

Washing: Combine the organic extracts and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude Ethyl 3-hydroxypicolinate.

-

Purification: The crude product can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.

Ethyl 3-Hydroxypicolinate as a Strategic Chemical Intermediate

The synthetic utility of Ethyl 3-hydroxypicolinate lies in the orthogonal reactivity of its functional groups. This allows for selective transformations at different sites of the molecule, making it a valuable precursor for a wide range of more complex structures.

Key Functional Group Transformations:

-

Hydroxyl Group: The phenolic hydroxyl group can undergo O-alkylation, O-acylation, and etherification reactions. This allows for the introduction of various side chains and the construction of ether linkages, which are common motifs in pharmaceutical compounds.

-

Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, acid chlorides, or other carboxylic acid derivatives. The ester can also be reduced to the primary alcohol.

-

Pyridine Ring: The pyridine nitrogen can be N-oxidized or quaternized. The aromatic ring itself can undergo electrophilic or nucleophilic aromatic substitution, depending on the reaction conditions and the directing effects of the existing substituents.

Workflow for Application in Multi-step Synthesis:

Caption: A representative workflow illustrating the use of Ethyl 3-hydroxypicolinate.

Application in Drug Discovery: A Focus on Nicotinic Acetylcholine Receptor Modulators

A significant application of Ethyl 3-hydroxypicolinate and its derivatives is in the synthesis of modulators of nicotinic acetylcholine receptors (nAChRs).[2][3] These receptors are implicated in a variety of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.

The pyridine core of Ethyl 3-hydroxypicolinate serves as a key pharmacophore that can interact with the nAChR binding site. The hydroxyl and ester functionalities provide convenient handles for the introduction of various substituents to modulate the potency, selectivity, and pharmacokinetic properties of the final compounds.[4] For instance, the hydroxyl group can be used to attach linkers to other pharmacophoric elements, while the ester can be modified to improve oral bioavailability.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for Ethyl 3-hydroxypicolinate is not widely available, general precautions for handling substituted pyridines and esters should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

-

Inhalation and Contact: Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

Ethyl 3-hydroxypicolinate stands as a testament to the power of well-designed chemical intermediates in modern organic synthesis and drug discovery. Its trifunctional nature provides a versatile platform for the efficient construction of complex molecules, particularly those targeting nicotinic acetylcholine receptors. By understanding its synthesis, reactivity, and strategic applications, researchers can leverage the full potential of this valuable building block to accelerate the development of novel and impactful therapeutics.

References

-

RSC Publishing. (n.d.). In vitro reconstitution of the biosynthetic pathway of 3-hydroxypicolinic acid. Retrieved from [Link]

-

MDPI. (2023, January 28). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. Retrieved from [Link]

- Google Patents. (n.d.). US9353060B2 - Process for the preparation of 3-hydroxypicolinic acids.

-

Beilstein Journal of Organic Chemistry. (2015, July 17). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H and 13C-M1HN NMR spectroscopic data for 3-hydroxypicolinic acid and its complexesa. Retrieved from [Link]

-

N/A. (n.d.). 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

-

NIST. (n.d.). Ethyl 3-hydroxybenzoate. Retrieved from [Link]

-

MDPI. (2023, March 22). Green Oxidative Catalytic Processes for the Preparation of APIs and Precursors. Retrieved from [Link]

-

PubMed Central. (2025, January 11). Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior. Retrieved from [Link]

-

PubMed Central. (2025, March 16). Discovering organic reactions with a machine-learning-powered deciphering of tera-scale mass spectrometry data. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

Indo American Journal of Pharmaceutical Research. (2024, June 30). synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. Retrieved from [Link]

-

ResearchGate. (n.d.). High‐Throughput Experimentation (HTE) Applied to the Synthesis of API Impurities: A Case Study in Oxidative Decarboxylation of Aryl Acetic Acids | Request PDF. Retrieved from [Link]

-

GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

-

MDPI. (n.d.). Minimal Structural Changes Determine Full and Partial Nicotinic Receptor Agonist Activity for Nicotine Analogues. Retrieved from [Link]

-

NIST. (n.d.). Ethyl 3-hydroxy-3-methylbutanoate. Retrieved from [Link]

-

N/A. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

IMPACTIVE. (2024, May 6). Active Pharmaceutical Ingredients (APIs), the aim of IMPACTIVE. Retrieved from [Link]

-

ResearchGate. (2012, July 11). (PDF) Synthesis of Selective Agonists for the 7 Nicotinic Acetylcholine Receptor with In Situ Click-Chemistry on Acetylcholine-Binding Protein Templates. Retrieved from [Link]

-

PubMed Central. (n.d.). Design, Synthesis and Activity of a Series of Arylpyrid-3-ylmethanones as Type I Positive Allosteric Modulators of α7 Nicotinic Acetylcholine Receptors. Retrieved from [Link]

-

PubMed. (2025, February 4). Energy Resolved Mass Spectrometry Data from Surfaced Induced Dissociation Improves Prediction of Protein Complex Structure. Retrieved from [Link]

-

Chegg. (2021, February 23). Question: Analyze this Infrared spectrum of ethyl (S)-3-hydroxybutanoate. Please label all important peaks. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

-

N/A. (n.d.). 13C-atom chemical shift range -1H-coupled and decoupled 13C-NMR spectra. Retrieved from [Link]

- Google Patents. (n.d.). WO2016007532A1 - Process for the preparation of 3-hydroxypicolinic acids.

-

NIST. (n.d.). Butanoic acid, 3-hydroxy-, ethyl ester. Retrieved from [Link]

-

AIChE. (n.d.). (355b) Impact of Co-Precipitation Technique on API Physical Properties and Morphology to Enable Continuous Processing | AIChE - Proceedings. Retrieved from [Link]

-

NIST. (n.d.). Ethyl 3-hydroxybenzoate. Retrieved from [Link]

Sources

- 1. US9353060B2 - Process for the preparation of 3-hydroxypicolinic acids - Google Patents [patents.google.com]

- 2. Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Activity of a Series of Arylpyrid-3-ylmethanones as Type I Positive Allosteric Modulators of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Strategic Value of a Multifunctional Scaffold

An In-depth Technical Guide to the Reactivity and Synthetic Utility of Ethyl 3-hydroxypicolinate

In the landscape of modern drug discovery and materials science, the efficiency of a synthetic campaign is often dictated by the strategic choice of starting materials. Ethyl 3-hydroxypicolinate is a heterocyclic building block of significant interest, embodying a unique convergence of reactive functionalities within a compact, aromatic framework. Its structure, featuring a nucleophilic pyridine nitrogen, a reactive phenolic hydroxyl group, and a versatile ethyl ester, presents a rich tapestry of chemical possibilities. This guide moves beyond a simple cataloging of reactions; it aims to provide a deep, mechanistic understanding of Ethyl 3-hydroxypicolinate's reactivity, empowering researchers to harness its full potential as a scaffold for complex molecular architectures. We will explore the causality behind experimental choices, offering field-proven insights into reaction pathways, protocol optimization, and safety considerations.

Core Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical properties is the foundation of its effective application in the laboratory. Ethyl 3-hydroxypicolinate is typically encountered as a light yellow to yellow solid-liquid mixture, necessitating careful handling and storage under an inert atmosphere at room temperature to maintain its integrity.[1]

| Property | Value | Source |

| CAS Number | 73406-50-5 | [1] |

| Molecular Formula | C₈H₉NO₃ | [1] |

| Molecular Weight | 167.16 g/mol | [1] |

| Appearance | Light yellow to yellow Solid-Liquid Mixture | [1] |

| Storage | Inert atmosphere, Room Temperature | [1] |

While detailed, verified spectra are context-dependent, the structure of Ethyl 3-hydroxypicolinate allows for predictable spectroscopic signatures:

-

¹H NMR: Expect characteristic signals for the aromatic protons on the pyridine ring, a quartet and triplet for the ethyl group, and a broad singlet for the hydroxyl proton, which may be exchangeable with D₂O.

-

¹³C NMR: Signals corresponding to the aromatic carbons, the carbonyl carbon of the ester, and the carbons of the ethyl group will be present.

-

IR Spectroscopy: Key stretches would include a broad O-H band for the hydroxyl group, a strong C=O stretch for the ester, and C=N/C=C stretches characteristic of the pyridine ring.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be expected at m/z 167.16, with fragmentation patterns corresponding to the loss of the ethoxy group or other characteristic fragments.

The Landscape of Reactivity: A Trifunctional Analysis

The synthetic utility of Ethyl 3-hydroxypicolinate stems from the distinct and selectively addressable reactivity of its three primary functional groups. Understanding the interplay and orthogonal potential of these sites is crucial for strategic molecular design.

Reactions at the Ester Moiety: Gateway to Amides and Carboxylic Acids

The ethyl ester is arguably the most versatile handle for derivatization, primarily serving as a precursor to the parent carboxylic acid or a diverse range of amides.

The conversion of the ester to 3-hydroxypicolinic acid is a fundamental transformation. While acidic hydrolysis is possible, it is often a reversible reaction requiring a large excess of water to drive to completion.[2][3] In contrast, base-catalyzed hydrolysis, or saponification, is an irreversible process that proceeds to completion, making it the preferred laboratory method.[4] The reaction with an alkali hydroxide, such as sodium hydroxide, yields the corresponding carboxylate salt, which is then protonated in a separate acidic workup step to give the final carboxylic acid.

Protocol 1: Base-Catalyzed Hydrolysis of Ethyl 3-hydroxypicolinate

-

Dissolution: Dissolve Ethyl 3-hydroxypicolinate (1.0 eq) in a suitable solvent such as methanol or ethanol in a round-bottom flask.

-

Base Addition: Add an aqueous solution of sodium hydroxide (NaOH, 1.5-2.0 eq) to the flask. The excess base ensures the reaction goes to completion.

-

Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Solvent Removal: After cooling to room temperature, remove the organic solvent under reduced pressure.

-

Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify with a dilute strong acid (e.g., 1M HCl) to a pH of ~3-4. The carboxylic acid product should precipitate.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water to remove salts, and dry under vacuum.

The formation of an amide bond is one of the most frequent reactions in medicinal chemistry, and Ethyl 3-hydroxypicolinate serves as an excellent starting point.[5] The most reliable method involves a two-step, one-pot sequence: hydrolysis of the ester to the carboxylic acid in situ (or using pre-synthesized 3-hydroxypicolinic acid), followed by coupling with a desired amine using a peptide coupling agent. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt) are standard.[6][7] This approach is highly efficient and minimizes side reactions.

Reactions at the Hydroxyl Group: Tuning Properties via O-Alkylation

The phenolic hydroxyl group is nucleophilic and can readily undergo reactions such as O-alkylation and O-acylation. These modifications are critical for altering the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which is a key consideration in drug design.[8]

O-alkylation, typically achieved via a Williamson ether synthesis, involves deprotonating the hydroxyl group with a suitable base (e.g., NaH, K₂CO₃) to form a phenoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide.[9] The choice of a non-protic solvent like DMF or acetonitrile is crucial to prevent solvation of the nucleophile.

Protocol 2: O-Alkylation of Ethyl 3-hydroxypicolinate

-

Inert Atmosphere: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add a solution of Ethyl 3-hydroxypicolinate (1.0 eq) in anhydrous DMF.

-

Deprotonation: Add a base such as potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.1 eq, use with extreme caution) portion-wise at 0 °C. Allow the mixture to stir for 30 minutes.

-

Electrophile Addition: Add the desired alkyl halide (R-X, 1.1 eq) dropwise to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material. Gentle heating may be required for less reactive halides.

-

Quenching & Extraction: Carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), concentrate, and purify the crude product by column chromatography.

Reactions at the Pyridine Nitrogen: Modulating Electronics and Solubility

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic center, susceptible to alkylation.[10] Reaction with an alkyl halide will form a positively charged pyridinium salt. This transformation has a profound effect on the molecule's properties, significantly increasing its polarity and water solubility. Furthermore, the formation of the pyridinium cation makes the pyridine ring more electron-deficient, altering its susceptibility to other electrophilic or nucleophilic aromatic substitution reactions.

Applications in Medicinal Chemistry and Materials Science

The true value of Ethyl 3-hydroxypicolinate is realized when its multifunctional reactivity is leveraged in multi-step synthesis. Its role as a key intermediate in the development of nicotinic receptor modulators and neurological disorder treatments highlights its importance.[11] For example, the ester can be converted to a specific amide, while the hydroxyl group is alkylated to introduce a pharmacophore that interacts with a biological target.

In materials science, the parent compound, 3-hydroxypicolinic acid (derived from hydrolysis), is well-known for its use as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, particularly for the analysis of oligonucleotides.[12] This application leverages the chromophoric nature of the pyridine ring and the acidic proton of the hydroxyl group.

Safety and Handling

As a responsible scientist, adherence to safety protocols is non-negotiable. Ethyl 3-hydroxypicolinate and its parent acid are classified with specific hazards.

| Hazard Statement | Code | Description | Source |

| Skin Irritation | H315 | Causes skin irritation | [1][12] |

| Eye Irritation | H319 | Causes serious eye irritation | [1][12] |

| Respiratory Irritation | H335 | May cause respiratory irritation | [1][12] |

Mandatory Handling Procedures:

-

Engineering Controls: Always handle this chemical within a certified chemical fume hood to avoid inhalation of dust or vapors.[13]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[13]

-

Avoidance: Do not allow the chemical to come into contact with skin, eyes, or clothing. Avoid breathing dust.[13]

-

Spill & Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous waste. Follow all local, state, and federal regulations for chemical waste disposal.

Conclusion

Ethyl 3-hydroxypicolinate is more than just a chemical intermediate; it is a versatile platform for innovation. By understanding the distinct reactivity of its ester, hydroxyl, and pyridine nitrogen functionalities, researchers can strategically design and execute synthetic routes to novel compounds with tailored properties for pharmaceutical and material applications. The protocols and mechanistic insights provided in this guide serve as a foundational resource for unlocking the full synthetic potential of this valuable heterocyclic scaffold.

References

-

Clark, J. (2015). Hydrolysis of esters. Chemguide. Available at: [Link]

- Garcı́a Ruano, J. L., et al. (2016). Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids. Google Patents, US9475771B2.

-

Antonisse, M. M. G., & Reinhoudt, D. N. (1999). 3-Hydroxypicolinic acid derivatives. ResearchGate. Available at: [Link]

-

Organic Syntheses. ethyl 3,3-diethoxypropanoate. Available at: [Link]

-

MySkinRecipes. Ethyl 3-hydroxypicolinate. Available at: [Link]

-

NIST. 3-Hydroxypicolinic acid. NIST Chemistry WebBook. Available at: [Link]

-

Chen, Y. L., et al. (2022). Phenolic Compound Ethyl 3,4-Dihydroxybenzoate Retards Drug Efflux and Potentiates Antibiotic Activity. International Journal of Molecular Sciences, 23(8), 4186. Available at: [Link]

- Jiang, X., et al. (2020). Preparation method and application of (3R,4S) -4-ethylpyrrolidine-3-carboxylic acid compound. Google Patents, CN111072543B.

-

ResearchGate. Formation of an amide by covalent coupling with the 1-ethyl-3-(dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS) (Steglich) reaction. Available at: [Link]

- Guarin, S. A., et al. (2000). Catalyst and method for amide formation. Google Patents, US6362351B2.

-

The Good Scents Company. ethyl 3-hydroxyhexanoate, 2305-25-1. Available at: [Link]

-

Ribeiro, J. M., et al. (2007). Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. Journal of the Brazilian Chemical Society. Available at: [Link]

-

PubChem. 3-Hydroxypicolinic Acid. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. Ethyl 3-hydroxypropanoate. National Center for Biotechnology Information. Available at: [Link]

-

HepatoChem. Amide Coupling in Medicinal Chemistry. Available at: [Link]

-

Cambridge MedChem Consulting. (2020). The underappreciated hydroxyl in drug discovery. Available at: [Link]

-

Pearson, A. D., et al. (2016). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments, (117), 54817. Available at: [Link]

-

Chemistry LibreTexts. (2022). 11.9: Hydrolysis of Esters. Available at: [Link]

- Anderson, G. W., & Young, R. W. (1966). Preparation of amides. Google Patents, US3264281A.

-

Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Available at: [Link]

-

ResearchGate. (2014). Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate. Available at: [Link]

-

Ntie-Kang, F., et al. (2022). The Role of Natural Products as Sources of Therapeutic Agents for Innovative Drug Discovery. Molecules, 27(18), 5947. Available at: [Link]

-

Zhang, W., et al. (2020). In vitro reconstitution of the biosynthetic pathway of 3-hydroxypicolinic acid. Organic & Biomolecular Chemistry, 18(3), 438-442. Available at: [Link]

-

PubChem. N-Ethyl-3-hydroxypropanamide. National Center for Biotechnology Information. Available at: [Link]

-

D'Ambrosio, M., et al. (2023). The N-Alkylation of Agelastatin A Modulates Its Chemical Reactivity. Molecules, 28(19), 6821. Available at: [Link]

-